![molecular formula C22H15F2N7O B2514238 N-(3-Methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2,6-difluorobenzamid CAS No. 1006304-10-4](/img/structure/B2514238.png)

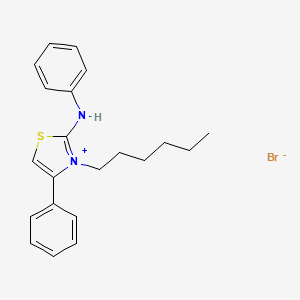

N-(3-Methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2,6-difluorobenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C22H15F2N7O and its molecular weight is 431.407. The purity is usually 95%.

BenchChem offers high-quality 2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

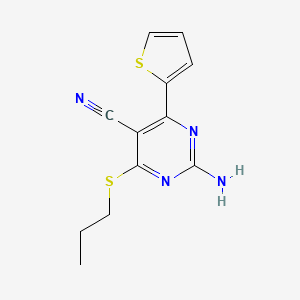

Indolderivate, die strukturell Ihrem Stoff ähneln, wurden als antiviral wirksam befunden . Zum Beispiel wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylat-Derivate als antivirale Mittel beschrieben .

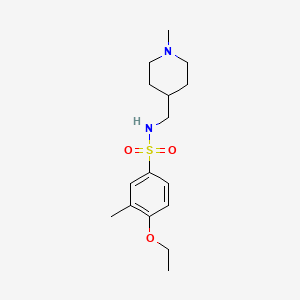

Entzündungshemmende Aktivität

Einige Indolderivate haben eine entzündungshemmende Wirkung gezeigt. Die Verbindungen (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamid und (S)-N-(Benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidin-2-carboxamid zeigten entzündungshemmende und analgetische Wirkungen .

Antifungalaktivität

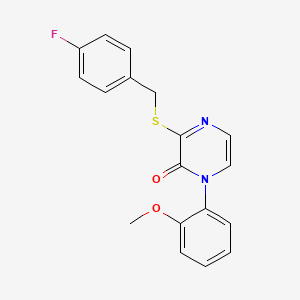

Benzoylureaderivate, die einen Pyrimidinrest enthalten und unter Verwendung von 2,6-Difluorbenzamid als Ausgangsmaterial synthetisiert wurden, zeigten eine moderate bis gute in-vitro-Antifungalaktivität gegen verschiedene Pilze .

Antibakterielle Aktivität

Die gleichen Benzoylureaderivate zeigten auch antibakterielle Aktivitäten gegen Xanthomonas oryzae pv. oryzicola und Xanthomonas citri subsp. citri .

Inhibitorische Aktivität gegen Succinatdehydrogenase (SDH)

Molekulardokkingsimulationen zeigten, dass diese Benzoylureaderivate Wasserstoffbrückenbindungen mit SER-17 und SER-39 der Succinatdehydrogenase (SDH) bildeten, was eine mögliche Erklärung für den Wirkmechanismus zwischen den Zielverbindungen und SDH liefert .

Synthese anderer Verbindungen

2,6-Difluorbenzoesäure, eine strukturell Ihrem Stoff ähnliche Verbindung, wurde bei der Synthese anderer Verbindungen verwendet, wie z.B. 2,6-Difluoro-N-(3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamidio)benzamid und Methyl-2,6-difluorbenzoat .

Wirkmechanismus

Target of Action

The compound “2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . Compounds in this class have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation .

Mode of Action

In the case of CDK2 inhibitors, they would prevent the kinase from phosphorylating its substrates, thus disrupting the cell cycle .

Biochemical Pathways

The primary biochemical pathway affected by CDK2 inhibitors is the cell cycle . By inhibiting CDK2, these compounds can prevent cells from progressing from the G1 phase to the S phase, thus halting cell division .

Result of Action

The inhibition of CDK2 can lead to cell cycle arrest, which may result in the death of rapidly dividing cells, such as cancer cells . This is why CDK2 inhibitors are being studied for their potential as anticancer drugs .

Biochemische Analyse

Biochemical Properties

It is known that the compound can participate in Suzuki–Miyaura cross-coupling reactions , which are widely used in carbon–carbon bond forming reactions .

Molecular Mechanism

It is suggested that the compound may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

2,6-difluoro-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2N7O/c1-13-10-18(28-22(32)19-16(23)8-5-9-17(19)24)31(29-13)21-15-11-27-30(20(15)25-12-26-21)14-6-3-2-4-7-14/h2-12H,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSRDMJKXRMJJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2514156.png)

![2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B2514160.png)

![1-Bromo-3-[(methylsulfanyl)methyl]benzene](/img/structure/B2514161.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2514162.png)

![N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2514164.png)

![methyl 3-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]adamantane-1-carboxylate](/img/structure/B2514166.png)

![3-[(E)-2-[(4-chlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2514167.png)

![4-[(1-Cyclopropanecarbonylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2514169.png)

![1-(Indolin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2514174.png)